2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
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Overview
Description
2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and pyridyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or pyridyl rings .
Scientific Research Applications
2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The triazole ring and the sulfonyl groups are key functional groups that can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N’-[(E)-2-PYRIDINYLMETHYLIDENE]ACETOHYDRAZIDE
- 2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}ACETAMIDE
Uniqueness
The uniqueness of 2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H28N6O3S2 |
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Molecular Weight |
548.7 g/mol |
IUPAC Name |
2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C27H28N6O3S2/c34-25(29-21-14-16-23(17-15-21)38(35,36)32-24-13-7-8-18-28-24)19-37-27-31-30-26(20-9-3-1-4-10-20)33(27)22-11-5-2-6-12-22/h1,3-4,7-10,13-18,22H,2,5-6,11-12,19H2,(H,28,32)(H,29,34) |
InChI Key |
DVGMJCGZCMUJLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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